molecular formula C9H9N5O2 B12918376 5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-61-6

5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B12918376
CAS No.: 77961-61-6
M. Wt: 219.20 g/mol
InChI Key: WIWZHKYZYZUIIY-UHFFFAOYSA-N
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Description

5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a pyrimidine ring fused with a dihydropyridine moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one typically involves the reaction of 2-aminopyrimidine with a suitable dihydropyridine derivative under controlled conditions. One common method includes the use of cyanoacetamides and 3-carbamoylchromones in the presence of sodium ethoxide in refluxing ethanol . This reaction yields the desired compound in moderate to high yields, depending on the specific reactants and conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or dihydropyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, such as kinases and receptors.

    Industry: It is used in the development of novel materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it has been shown to inhibit tyrosine kinase 2 (Tyk2) by binding to its pseudo kinase domain, thereby affecting downstream signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one is unique due to its specific combination of a pyrimidine ring with a dihydropyridine moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

77961-61-6

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

5-amino-2-[(6-oxo-1H-pyridin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N5O2/c10-5-4-11-9(14-8(5)16)13-6-2-1-3-7(15)12-6/h1-4H,10H2,(H3,11,12,13,14,15,16)

InChI Key

WIWZHKYZYZUIIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

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